Dual Bromine/Weinreb Functionality for Iterative C–C Bond Formation
The target compound contains a C2–Br bond that facilitates Pd-catalyzed cross-coupling, a transformation entirely inaccessible to the closest non-halogenated analog, N-methoxy-N-methylthiophene-3-carboxamide (CAS 357405-56-2). In the synthesis of thiophene-based PARP inhibitors, brominated thiophene-3-carboxylate intermediates underwent lithiation and subsequent quenching with electrophiles, demonstrating the critical role of the bromine substituent in enabling regioselective C–C bond formation at the 2-position while the carboxamide at the 3-position remained available for further elaboration [1]. The non-halogenated analog lacks this reactive handle and would require a separate halogenation step prior to cross-coupling, adding one synthetic operation and reducing overall yield .
| Evidence Dimension | Number of orthogonal reactive centers available for sequential C–C bond-forming reactions |
|---|---|
| Target Compound Data | Two orthogonal handles: C2–Br (cross-coupling) + C3–Weinreb amide (ketone synthesis) |
| Comparator Or Baseline | N-Methoxy-N-methylthiophene-3-carboxamide (CAS 357405-56-2): one handle only (Weinreb amide) |
| Quantified Difference | 2 vs. 1 orthogonal reactive centers; comparator requires additional halogenation step before cross-coupling |
| Conditions | Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base, arylboronic acid, 80–100 °C); Weinreb amide ketone synthesis (R–M, THF, −78 °C to 0 °C) |
Why This Matters
An additional orthogonal reactive center eliminates one synthetic step when cross-coupling is required, directly improving step economy and overall yield in multi-step medicinal chemistry campaigns.
- [1] A. E. Shinkwin, W. J. D. Whish, M. D. Threadgill, 'Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP),' Bioorg. Med. Chem., 7(2), 297–308, 1999. Brominated thiophene intermediates used in lithiation/cross-coupling sequences. View Source
